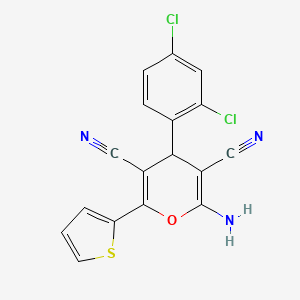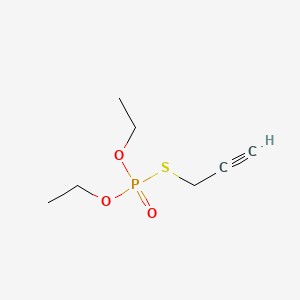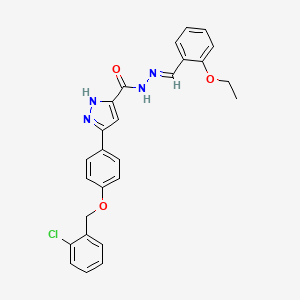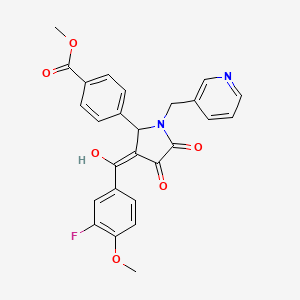
3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the acylation of 1-naphthylamine to form 1-naphthylacetyl chloride, which then reacts with carbohydrazide to produce the carbohydrazonoyl intermediate. This intermediate is then coupled with 2,4-dichlorobenzoic acid under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities while maintaining product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic aromatic substitution reactions are possible, especially given the presence of electron-withdrawing groups like chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Strong nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthylamines .
Aplicaciones Científicas De Investigación
3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for 3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interact with proteins involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- 3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
Compared to similar compounds, 3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to the presence of the 2,4-dichlorobenzoate group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are desired .
Propiedades
Número CAS |
767289-63-4 |
|---|---|
Fórmula molecular |
C26H18Cl2N2O3 |
Peso molecular |
477.3 g/mol |
Nombre IUPAC |
[3-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C26H18Cl2N2O3/c27-20-11-12-23(24(28)15-20)26(32)33-21-9-3-5-17(13-21)16-29-30-25(31)14-19-8-4-7-18-6-1-2-10-22(18)19/h1-13,15-16H,14H2,(H,30,31)/b29-16+ |
Clave InChI |
SPFJGLHCHAIRKU-MUFRIFMGSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007341.png)
![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007345.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007364.png)
![1',3'-Dihydrospiro[1,3-dioxolane-2,2'-indene]](/img/structure/B12007370.png)



![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide](/img/structure/B12007395.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007397.png)



![N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine](/img/structure/B12007444.png)
